molecular formula C16H14N2O2S B2800637 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methoxybenzamide CAS No. 296796-61-7

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methoxybenzamide

Cat. No.: B2800637
CAS No.: 296796-61-7
M. Wt: 298.36
InChI Key: NXCKUQHMCRZBRY-UHFFFAOYSA-N
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Description

N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methoxybenzamide is a thiophene-based compound featuring a cyclopenta[b]thiophene scaffold substituted with a cyano group at position 3 and a 2-methoxybenzamide moiety at position 2. This structure combines electron-withdrawing (cyano) and electron-donating (methoxy) groups, which influence its electronic properties and biological interactions. The compound is part of a broader class of molecules designed for anticancer applications, particularly targeting tyrosine kinase receptors involved in cellular proliferation .

The cyclopenta[b]thiophene core provides rigidity and planar geometry, enhancing interactions with hydrophobic binding pockets in enzymes or receptors.

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-20-13-7-3-2-5-11(13)15(19)18-16-12(9-17)10-6-4-8-14(10)21-16/h2-3,5,7H,4,6,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCKUQHMCRZBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701326224
Record name N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641221
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

296796-61-7
Record name N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique cyclopenta[b]thiophene core substituted with a cyano group and a methoxybenzamide moiety. Its molecular formula is C13H12N2OSC_{13}H_{12}N_2OS with a molecular weight of approximately 252.31 g/mol. The presence of the thiophene ring contributes to its biological activity, often associated with various pharmacological effects.

1. Antiproliferative Activity:
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds can induce cell cycle arrest and apoptosis in cancer cells by targeting tubulin polymerization pathways .

2. Induction of Apoptosis:
The compound may activate caspases involved in the apoptotic pathway, leading to programmed cell death in malignant cells. This was evidenced by increased caspase activity in treated cell lines .

3. Inhibition of Tumor Growth:
In vivo studies have demonstrated that related compounds can significantly reduce tumor growth in murine models, suggesting their potential as effective anticancer agents .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activities associated with this compound and structurally related analogs.

Activity Cell Lines Tested GI50 (μM) Mechanism
AntiproliferativeA549 (lung cancer)0.69Cell cycle arrest and apoptosis
AntiproliferativeOVACAR-42.01Tubulin polymerization inhibition
AntiproliferativeCAKI-1 (kidney cancer)0.69Induction of caspase activity
Antitumor efficacyCT26 murine modelN/AReduction in tumor growth

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

  • Case Study 1: Lung Cancer Treatment
    • A study involving a cyclopenta[b]thiophene derivative showed promising results in inhibiting the growth of A549 lung cancer cells with a GI50 value significantly lower than conventional treatments.
  • Case Study 2: Ovarian Cancer
    • Compounds with similar structures were tested against ovarian cancer cell lines (OVACAR-4 and OVACAR-5), demonstrating superior antiproliferative effects compared to established chemotherapeutics .
  • Case Study 3: Mechanistic Insights
    • Investigative work revealed that treatment with these compounds led to G2/M phase cell cycle arrest and significant apoptosis induction, providing insights into their potential use as anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related derivatives, focusing on substituent variations and their impact on physicochemical properties and bioactivity.

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Reference
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzamide 2-Fluoro 286.32 Anticancer (MCF7 IC₅₀: Not reported)
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4,5-trimethoxybenzamide 3,4,5-Trimethoxy 358.41 Enhanced solubility; ATP-competitive inhibition
2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(diethylsulfamoyl)benzamide 2-Chloro, 5-diethylsulfamoyl 444.95 MurF protein inhibition (Binding affinity: High)
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenylthiazole-5-carboxamide 4-Methyl-2-phenylthiazole 291.37 Antiproliferative (Mechanism: Kinase inhibition)

Key Findings :

However, its anticancer potency remains unquantified in available studies. Electron-Donating Groups (EDGs): The 3,4,5-trimethoxy derivative () shows increased solubility due to polar methoxy groups, with predicted ATP-binding site interactions similar to gefitinib . Sulfonamide/Sulfamoyl Groups: The diethylsulfamoyl substituent in enhances binding to bacterial MurF protein, suggesting utility in antimicrobial applications .

Anticancer Activity :

  • Derivatives like Compound 24 (), featuring a pyrimidine-sulfamoyl group, demonstrate potent antiproliferative effects against MCF7 cells (IC₅₀: 30.8 nM) via tyrosine kinase inhibition . The 2-methoxybenzamide analog likely shares this mechanism but requires empirical validation.

Synthetic Accessibility :

  • The target compound is synthesized via acetylation of the cyclopenta[b]thiophene core with 2-methoxybenzoyl chloride, a method analogous to and . Yield optimization (80–85%) is comparable to fluoro and chloro derivatives .

Physicochemical Properties :

  • The 2-methoxybenzamide derivative has a predicted density of ~1.34 g/cm³ and boiling point of ~490°C, similar to trimethoxy analogs . The methoxy group slightly increases hydrophilicity (logP: ~2.5) compared to fluoro (logP: ~3.0) .

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